Technical Monograph: (5-(tert-Butyl)pyridin-3-yl)methanamine
Technical Monograph: (5-(tert-Butyl)pyridin-3-yl)methanamine
Executive Summary
(5-(tert-Butyl)pyridin-3-yl)methanamine is a specialized heterocyclic building block increasingly utilized in modern drug discovery. It serves as a strategic bioisostere for the 4-(tert-butyl)benzylamine motif, offering a critical balance between lipophilicity and aqueous solubility. By replacing the phenyl ring with a pyridine core, medicinal chemists can modulate the pKa and LogD of a scaffold, potentially improving metabolic stability and reducing non-specific binding while maintaining the steric bulk of the tert-butyl group necessary for hydrophobic pocket occupancy. This guide details its physicochemical profile, synthetic routes, and application in lead optimization.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
Nomenclature & Identifiers[7][8]
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IUPAC Name: (5-(tert-Butyl)pyridin-3-yl)methanamine[1][2][3][4]
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Common Names: 3-(Aminomethyl)-5-tert-butylpyridine; 5-tert-Butyl-3-picolylamine
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Molecular Formula: C₁₀H₁₆N₂
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Molecular Weight: 164.25 g/mol
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SMILES: CC(C)(C)c1cncc(CN)c1
Physicochemical Properties (Experimental & Predicted)
The introduction of the tert-butyl group significantly alters the lipophilic profile compared to the parent 3-picolylamine.
| Property | Value (Approx.) | Context/Significance |
| Physical State | Viscous Oil / Low-melting Solid | Typically supplied as an HCl salt for stability. |
| Boiling Point | ~240–250 °C (Predicted) | High boiling point requires vacuum distillation for purification. |
| pKa (Pyridine N) | ~5.5 – 6.0 | The tert-butyl group is weakly electron-donating, slightly increasing basicity vs. unsubstituted pyridine. |
| pKa (Primary Amine) | ~9.0 – 9.5 | Typical for benzylic-type amines; primary protonation site. |
| LogP (Octanol/Water) | ~2.1 | Significantly more lipophilic than 3-picolylamine (LogP ~0.5), aiding membrane permeability. |
| TPSA | ~39 Ų | Favorable for CNS penetration and oral bioavailability. |
Synthetic Pathways[5][6][12]
The synthesis of (5-(tert-Butyl)pyridin-3-yl)methanamine typically proceeds through the functionalization of the pyridine core followed by reduction. Two primary strategies are employed depending on scale and starting material availability.
Route A: The 3,5-Dibromopyridine Pathway (Scalable)
This route relies on the selective mono-lithiation of 3,5-dibromopyridine, a robust method for introducing the tert-butyl group via a nucleophilic substitution or copper-mediated coupling, followed by cyanation and reduction.
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Mono-lithiation: 3,5-Dibromopyridine is treated with n-BuLi at -78°C to generate the 3-lithio species.
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Alkylation: Reaction with tert-butyl chloride (or equivalent electrophile) yields 3-bromo-5-(tert-butyl)pyridine.
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Cyanation: Palladium-catalyzed cyanation (Zn(CN)₂, Pd(PPh3)₄) converts the remaining bromide to the nitrile.
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Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) or hydride reduction (LAH) yields the final amine.
Route B: Radical Minisci Alkylation (Direct Functionalization)
For rapid analog generation, a Minisci-type radical alkylation can be used to install the tert-butyl group directly onto a nicotinonitrile precursor.
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Radical Generation: Pivalic acid is oxidatively decarboxylated (AgNO₃/persulfate) to generate tert-butyl radicals.
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Addition: The radical adds to protonated 3-cyanopyridine. Note: Regioselectivity can be an issue, often requiring separation of the 5- and 6-substituted isomers.
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Reduction: The resulting 5-tert-butylnicotinonitrile is reduced to the amine.
Synthesis Workflow Diagram
Reactivity & Functionalization[13][14]
As a bifunctional building block, the molecule presents two distinct reactivity centers: the primary amine (nucleophilic) and the pyridine ring (electrophilic at C2/C6, basic at N).
Primary Amine Reactivity[7]
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Amide Coupling: Reacts readily with carboxylic acids/acyl chlorides to form amides. This is the most common reaction in medicinal chemistry to link the "head group" to the scaffold.
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Reductive Amination: Condenses with aldehydes/ketones to form secondary amines.
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Sulfonylation: Reacts with sulfonyl chlorides to generate sulfonamides.
Pyridine Ring Reactivity[7]
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N-Oxidation: Treatment with mCPBA yields the N-oxide, a strategy often used to create metabolites or alter polarity.
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Salt Formation: Forms stable salts (HCl, TFA) at the pyridine nitrogen, which is useful for purification and storage.
Reactivity Map[7]
Medicinal Chemistry Applications
Bioisosterism: Pyridine vs. Benzene
The 5-tert-butylpyridine moiety is a classic bioisostere for the 4-tert-butylphenyl group.
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Solubility: The pyridine nitrogen provides a hydrogen bond acceptor and a site for protonation at physiological pH, significantly improving aqueous solubility compared to the all-carbon phenyl analog.
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Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism (e.g., hydroxylation) than the electron-rich phenyl ring, potentially extending half-life (
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hERG Avoidance: Lipophilic basic amines are often associated with hERG channel inhibition (cardiotoxicity). Reducing the overall lipophilicity (LogP) by introducing the pyridine nitrogen can mitigate this risk while maintaining potency.
Case Study Context: TRPV1 Antagonists
In the development of TRPV1 antagonists (e.g., analogs of BCTC), the tert-butyl group is critical for filling a hydrophobic pocket. Replacing the 4-tert-butylbenzyl amine with (5-(tert-butyl)pyridin-3-yl)methanamine has been shown to maintain potency while improving the pharmacokinetic profile (lower clearance, higher solubility).
Handling & Safety
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Storage: The free amine is prone to oxidation and carbonate formation (absorbing CO₂ from air). It should be stored under inert gas (Argon/Nitrogen) at 2–8°C. The HCl salt is stable at room temperature.
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Hazards: Like many benzylic-type amines, it is an irritant to skin and eyes.
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Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).
References
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Chemical Identity & CAS: tert-Butyl (5-(aminomethyl)pyridin-3-yl)carbamate (Precursor/Related CAS). PubChem.[5] Available at: [Link]
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Minisci Reaction on Pyridines: Radical chain monoalkylation of pyridines. Chemical Science, 2021. Available at: [Link]
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Medicinal Chemistry of tert-Butyl Pyridines: Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters, 2011. Available at: [Link]
